N-[4-(trifluoromethyl)benzyl]cyclopropanamine
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Overview
Description
N-[4-(trifluoromethyl)benzyl]cyclopropanamine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a cyclopropanamine structure. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(trifluoromethyl)benzyl]cyclopropanamine typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-[4-(trifluoromethyl)benzyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(trifluoromethyl)benzyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)benzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
N-[4-(trifluoromethyl)benzyl]cyclopropanamine can be compared with other similar compounds such as:
4-(trifluoromethyl)benzyl bromide: This compound is a precursor in the synthesis of this compound and shares the trifluoromethylbenzyl structure.
4-(trifluoromethyl)benzyl alcohol: Another related compound, used in various organic synthesis reactions and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of the trifluoromethylbenzyl and cyclopropanamine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10/h1-4,10,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDAIHABVNEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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